propanediimidothioic acid

Description

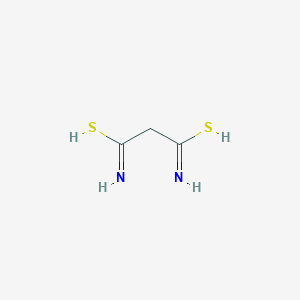

Propanediimidothioic acid is an organic compound with the molecular formula C₃H₆N₂S₂ It is characterized by the presence of two imidothioic acid groups attached to a propane backbone

Properties

IUPAC Name |

propanediimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARRJIMJPIHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)S)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=N)S)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanediimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with carbon disulfide under basic conditions. The reaction typically proceeds as follows:

Reaction of Propane-1,3-diamine with Carbon Disulfide:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanediimidothioic acid undergoes various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in an acidic or neutral medium.

Products: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in an inert atmosphere to prevent oxidation.

Products: Reduction can yield amine derivatives of this compound.

-

Substitution

Reagents: Halogenating agents such as chlorine or bromine.

Conditions: Carried out in the presence of a catalyst.

Products: Halogenated derivatives of this compound.

Scientific Research Applications

Propanediimidothioic acid has several applications in scientific research:

-

Chemistry

- Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.

- Acts as a ligand in coordination chemistry, forming complexes with transition metals.

-

Biology

- Investigated for its potential as an antimicrobial agent due to its sulfur content.

- Studied for its role in enzyme inhibition and protein modification.

-

Medicine

- Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting sulfur-containing biomolecules.

-

Industry

- Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanediimidothioic acid involves its interaction with molecular targets through its imidothioic acid groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:

Covalent Bond Formation: The sulfur atoms in this compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.

Oxidative Stress: The compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components.

Comparison with Similar Compounds

Propanediimidothioic acid can be compared with other similar compounds, such as:

Thioacetamide: Similar in containing sulfur, but differs in its structure and reactivity.

Dithiocarbamates: Share the presence of sulfur atoms but have different applications and mechanisms of action.

Thiourea: Contains sulfur and nitrogen atoms, but has distinct chemical properties and uses.

Uniqueness

This compound is unique due to its dual imidothioic acid groups, which confer specific reactivity and potential for diverse applications in various fields.

Q & A

Q. What are the standard synthetic protocols for propanediimidothioic acid, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via thioamidation of propanediimide precursors under inert conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., THF or DMF) and controlled temperatures (40–60°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization.

- Characterization : Validate purity via HPLC (retention time comparison) and elemental analysis (C, H, N, S content). Confirm structure using ¹H/¹³C NMR (e.g., thiol proton signals at δ 3.5–4.0 ppm) and FT-IR (S-H stretch ~2550 cm⁻¹) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ_max = 280 nm) at timed intervals.

- Data Collection : Calculate degradation rate constants (k) using first-order kinetics.

- Validation : Cross-check results with LC-MS to identify degradation byproducts. Ensure triplicate trials to account for experimental variability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Conflicting NMR or IR data often arise from tautomerism or solvent effects. To address this:

- Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to observe dynamic equilibria.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict tautomeric stability and compare with experimental spectra.

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks to validate structural assignments .

Q. What mixed-methods approaches are suitable for studying the compound’s reactivity in catalytic systems?

Methodological Answer:

- Quantitative Analysis : Measure reaction yields via GC-MS or HPLC under varying catalyst loads (e.g., 1–5 mol%).

- Qualitative Insights : Conduct in situ FT-IR to track intermediate formation.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps.

- Theoretical Integration : Combine experimental data with DFT-based mechanistic studies (e.g., transition state analysis) to explain selectivity trends .

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological inconsistencies (e.g., assay protocols, cell lines).

- Dose-Response Validation : Replicate studies using standardized assays (e.g., MTT for cytotoxicity) with internal controls.

- Structure-Activity Relationship (SAR) Modeling : Apply QSAR tools (e.g., MOE) to correlate substituent effects with bioactivity, controlling for solvent/pH variables .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing heterogeneous datasets in this compound research?

Methodological Answer:

- Multivariate Analysis : Use PCA or PLS regression to identify latent variables affecting synthesis yields or bioactivity.

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainties in kinetic parameters.

- Reproducibility : Share raw datasets in repositories (e.g., Zenodo) with detailed metadata (e.g., instrument calibration logs) .

Q. How should computational and experimental data be integrated to model the compound’s behavior in novel environments?

Methodological Answer:

- Hybrid Workflows : Combine MD simulations (e.g., GROMACS) with experimental solubility data in non-aqueous solvents.

- Validation Loops : Iteratively refine force fields using experimental Raman spectra.

- Machine Learning : Train models on published datasets to predict unknown properties (e.g., logP) .

Ethical and Reporting Standards

Q. What criteria ensure ethical data sharing in collaborative studies involving this compound?

Methodological Answer:

- Data Ownership Agreements : Draft MOUs defining access rights and authorship before initiating collaborations.

- FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable (e.g., assign DOIs via Figshare).

- Conflict of Interest (COI) Declarations : Disclose funding sources and patent filings in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.